4-Iodo-5-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione
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Overview
Description
4-Iodo-5-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is a complex organic compound that features a unique combination of iodine, thiazole, and hydrazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione typically involves multiple steps, starting with the preparation of the thiazole moiety. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions . The resulting thiazole derivative is then subjected to further reactions to introduce the hydrazinyl group and the iodine atom.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-Iodo-5-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new treatments for various diseases.
Industry: It can be used in the development of new materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Iodo-5-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets and pathways. The thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The hydrazinyl group can form covalent bonds with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-phenylthiazole share the thiazole moiety and exhibit similar chemical properties.
Hydrazinyl Compounds: Hydrazine derivatives such as phenylhydrazine and benzylhydrazine have comparable reactivity due to the presence of the hydrazinyl group.
Uniqueness
4-Iodo-5-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is unique due to the combination of the iodine atom, thiazole ring, and hydrazinyl group in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
63173-72-8 |
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Molecular Formula |
C9H6IN3O2S |
Molecular Weight |
347.13 g/mol |
IUPAC Name |
4-iodo-5-(1,3-thiazol-2-yldiazenyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H6IN3O2S/c10-5-3-7(14)8(15)4-6(5)12-13-9-11-1-2-16-9/h1-4,14-15H |
InChI Key |
KOPTZOPQCLCTSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)N=NC2=CC(=C(C=C2I)O)O |
Origin of Product |
United States |
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